molecular formula C6H11NO B12275063 (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol

Cat. No.: B12275063
M. Wt: 113.16 g/mol
InChI Key: XQDSUPZEXMHXIE-PBXRRBTRSA-N
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Description

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol is a bicyclic compound featuring a nitrogen atom within its structure. This compound is part of the azabicyclo family, which is known for its unique structural properties and significant potential in various scientific fields, including drug discovery and synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol can be achieved through several methods. One notable approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions and

Biological Activity

(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol, also known by its CAS number 1438269-31-8, is a bicyclic amine compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula: C6H11NO
  • Molecular Weight: 113.16 g/mol
  • IUPAC Name: this compound
  • Purity: Typically ≥ 97%

Research indicates that this compound acts primarily as a neurotransmitter modulator. Its structure allows it to mimic natural neurotransmitters, potentially influencing synaptic transmission and neuronal excitability.

1. Neuropharmacological Effects

Studies have shown that this compound exhibits significant effects on the central nervous system (CNS). It has been tested for its potential in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter systems.

2. Antinociceptive Properties

Research has demonstrated that this compound possesses antinociceptive properties in animal models. This suggests its potential as a pain management agent.

3. Antitumor Activity

Preliminary studies indicate that this compound may have antitumor effects, particularly in inhibiting the proliferation of certain cancer cell lines. Further investigation is required to elucidate its mechanism and efficacy in cancer therapy.

Case Study 1: Neuropharmacological Assessment

In a study involving rodent models, this compound was administered to evaluate its impact on anxiety-like behaviors. Results indicated a significant reduction in anxiety indicators compared to control groups, suggesting its potential as an anxiolytic agent.

Case Study 2: Antinociceptive Evaluation

A recent study assessed the antinociceptive effects of this compound using the formalin test in rats. The results showed a dose-dependent decrease in pain response, indicating its effectiveness as a pain reliever.

Research Findings Summary

Study FocusFindingsReference
NeuropharmacologySignificant reduction in anxiety-like behaviors in rodent models
AntinociceptiveDose-dependent decrease in pain response in formalin test
Antitumor ActivityInhibition of proliferation in specific cancer cell lines

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-ol

InChI

InChI=1S/C6H11NO/c8-6-2-5-1-4(6)3-7-5/h4-8H,1-3H2/t4-,5-,6+/m1/s1

InChI Key

XQDSUPZEXMHXIE-PBXRRBTRSA-N

Isomeric SMILES

C1[C@@H]2C[C@@H]([C@H]1CN2)O

Canonical SMILES

C1C2CC(C1CN2)O

Origin of Product

United States

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